3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid
Overview
Description
3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Mechanism of Action
Target of Action
The compound “3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid” contains a 1,3,4-thiadiazole ring, which is a common structural motif in many bioactive compounds . Compounds containing this motif have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to inhibit glutaminase , an enzyme involved in the glutamine metabolism pathway. This inhibition can disrupt the energy production in cells, particularly in cancer cells .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits DNA replication as other 1,3,4-thiadiazole derivatives do , it could potentially stop the growth of bacterial and cancer cells .
Preparation Methods
The synthesis of 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid typically involves the reaction of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in solvents like ethanol or THF to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid include other 1,3,4-thiadiazole derivatives, such as:
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its glutaminase inhibitory activity.
2-amino-1,3,4-thiadiazole: Used in the synthesis of various bioactive molecules.
1,2,4-thiadiazole derivatives: Exhibiting a broad spectrum of biological activities, including antiviral and antibacterial properties.
Properties
IUPAC Name |
3-[5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S2/c1-2-5-12-15-10(20-5)11-8(18)9-14-13-6(19-9)3-4-7(16)17/h2-4H2,1H3,(H,16,17)(H,11,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIAWXAYUSUEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127049 | |
Record name | 5-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-1,3,4-thiadiazole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-50-4 | |
Record name | 5-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-1,3,4-thiadiazole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-1,3,4-thiadiazole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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